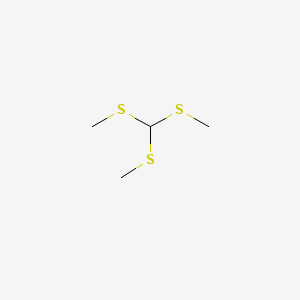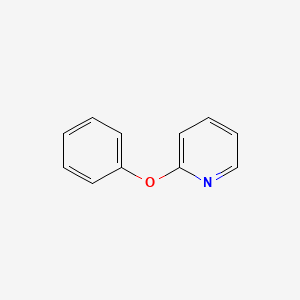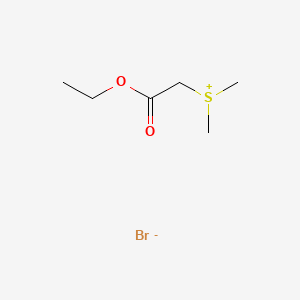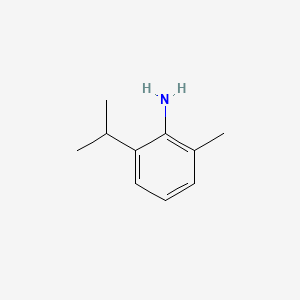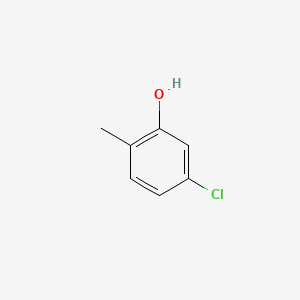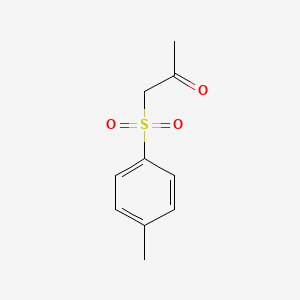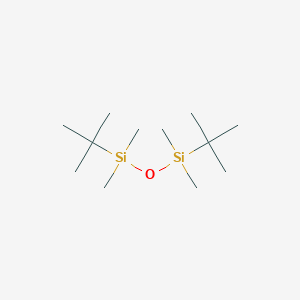
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
Übersicht
Beschreibung
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is a chemical compound belonging to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to two methyl groups and one tert-butyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- typically involves the reaction of chlorosilanes with alcohols or silanols. One common method is the reaction of tert-butylchlorodimethylsilane with tert-butylsilanol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where chlorosilanes and silanols are reacted in a controlled environment. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: Disiloxane compounds can undergo oxidation reactions, typically forming silanols or siloxane oligomers.
Reduction: Reduction reactions are less common but can involve the conversion of disiloxane to silane derivatives.
Substitution: Substitution reactions can occur at the silicon atoms, where alkyl or aryl groups replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Metal hydrides like lithium aluminum hydride can be employed.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are often used.
Major Products Formed:
Oxidation: Silanols and siloxane oligomers.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based lubricants, sealants, and coatings.
Wirkmechanismus
The mechanism of action of Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets through its silicon-oxygen-silicon backbone. The compound can form stable bonds with other silicon or oxygen-containing molecules, leading to the formation of larger siloxane networks. This property is particularly useful in the development of silicone-based materials with desirable mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Disiloxane: The simplest form of siloxane with only hydrogen atoms attached to the silicon atoms.
Hexamethyldisiloxane: A similar compound with six methyl groups attached to the silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon atoms.
Uniqueness: Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and resistance to degradation are important.
Eigenschaften
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTJJHCZWOVVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343485 | |
| Record name | TBDMS ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67875-55-2 | |
| Record name | TBDMS ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
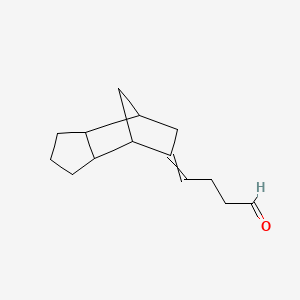

![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)

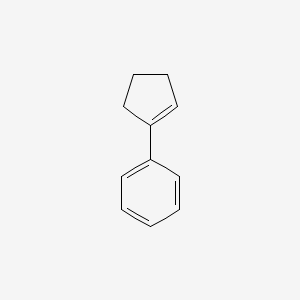
![tetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B1581979.png)

![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
